

Best storage conditions for 1,3-Dilinoelaidoyl glycerol to ensure stability

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Compound of Interest

Compound Name: 1,3-Dilinoelaidoyl glycerol

Cat. No.: B3026112

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Technical Support Center: 1,3-Dilinoelaidoyl Glycerol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and experimental use of **1,3-Dilinoelaidoyl glycerol** to ensure its stability and the reliability of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for **1,3-Dilinoelaidoyl glycerol**?

To ensure the long-term stability of **1,3-Dilinoelaidoyl glycerol**, it is crucial to store it under appropriate conditions that minimize degradation. Due to its polyunsaturated fatty acid chains, this diacylglycerol is susceptible to oxidation and hydrolysis.

Recommended Storage Conditions:

Parameter	Recommendation	Rationale
Temperature	-20°C	Minimizes chemical degradation, including oxidation and hydrolysis. While some suppliers may indicate storage at 2-8°C, storing at -20°C is a more conservative approach for long-term stability of unsaturated lipids.[1]
Form	In a suitable organic solvent	Storing as a solution in an organic solvent like ethanol or DMF is recommended over storing as a solid. As a solid, it can be hygroscopic, absorbing moisture that can lead to hydrolysis.[2]
Atmosphere	Under an inert gas (e.g., argon or nitrogen)	Reduces the risk of oxidation of the polyunsaturated fatty acid chains.
Container	Glass vial with a Teflon-lined cap	Prevents leaching of plasticizers that can occur with plastic containers and provides a better seal against moisture and oxygen.

Q2: In which solvents is **1,3-Dilinoelaidoyl glycerol** soluble?

Proper solubilization is critical for accurate and reproducible experimental results.

Solubility Data:

Solvent	Concentration
DMF	10 mg/ml[2]
Ethanol	10 mg/ml[2]
Ethanol:PBS (pH 7.2) (1:1)	0.5 mg/ml[2]

Note: To aid dissolution, gentle warming or sonication can be used. However, exercise caution with unsaturated lipids as excessive heat can promote degradation.

Q3: What are the primary degradation pathways for **1,3-Dilinoelaidoyl glycerol**?

The two main degradation pathways are oxidation and hydrolysis.

- Oxidation: The double bonds in the linoelaidic acid chains are susceptible to oxidation, leading to the formation of lipid hydroperoxides and other secondary oxidation products. This can alter the biological activity of the molecule. Diacylglycerols can be more prone to oxidation than triacylglycerols.
- Hydrolysis: The ester linkages can be hydrolyzed, breaking down the diacylglycerol into glycerol and free fatty acids. This can be catalyzed by exposure to moisture and inappropriate pH conditions.

Troubleshooting Guide

Problem	Probable Cause(s)	Solution(s)
Inconsistent experimental results or loss of biological activity	Degradation of the compound: Improper storage (e.g., exposure to air, light, or inappropriate temperatures) leading to oxidation or hydrolysis.	Verify storage conditions: Ensure the compound is stored at -20°C under an inert atmosphere. Prepare fresh solutions: For critical experiments, use freshly prepared solutions from a recently opened vial. Handle with care: Minimize exposure to air and light during handling.
Repeated freeze-thaw cycles: This can introduce moisture and promote degradation.	Aliquot stock solutions: Upon initial preparation, aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.	
Difficulty dissolving the compound	Inappropriate solvent or concentration: The chosen solvent may not be suitable for the desired concentration.	Consult solubility data: Refer to the solubility table and use an appropriate solvent. Aid dissolution: Use gentle warming or sonication. For aqueous buffers, prepare a concentrated stock in an organic solvent first and then dilute.
Compound has precipitated out of solution: This can happen if the solution is stored at a low temperature where the solvent's solubilizing capacity is reduced.	Gently warm the solution: Before use, warm the vial to room temperature and vortex to ensure the compound is fully redissolved.	
Unexpected peaks in analytical techniques (e.g., LC-MS, GC-MS)	Contamination: Impurities from storage containers, solvents, or handling equipment.	Use high-purity solvents and clean glassware: Ensure all materials are of high quality and properly cleaned. Use

glass containers with Teflon-lined caps: Avoid plastic containers for storage in organic solvents.

Degradation products: Peaks corresponding to oxidized or hydrolyzed forms of the diacylglycerol.

Confirm identity with standards: If available, use analytical standards of potential degradation products for comparison. Optimize storage and handling: Implement the recommended best practices to minimize degradation.

Experimental Protocols

Key Experiment: In Vitro Protein Kinase C (PKC) Activation Assay

This protocol outlines a general method to assess the ability of **1,3-Dilinoelaidoyl glycerol** to activate PKC. Diacylglycerols are known activators of conventional and novel PKC isoforms.[3][4][5]

Materials:

- **1,3-Dilinoelaidoyl glycerol**
- Recombinant PKC isoform (e.g., PKC δ)
- PKC substrate peptide (e.g., a peptide with a PKC consensus sequence)
- Phosphatidylserine (PS)
- ATP (containing γ -³²P-ATP for radioactive detection, or use a non-radioactive kinase assay kit)
- Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

- Lipid vesicle preparation equipment (e.g., sonicator or extruder)
- Scintillation counter or appropriate detection system for non-radioactive assays

Methodology:

- Preparation of Lipid Vesicles:
 1. In a glass tube, combine **1,3-Dilinoelaidoyl glycerol** and phosphatidylserine (PS) in a suitable organic solvent (e.g., chloroform). A typical molar ratio is 8 mol% DAG to 20 mol% PS in a carrier lipid like phosphatidylcholine.
 2. Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
 3. Resuspend the lipid film in the kinase assay buffer.
 4. Create small unilamellar vesicles (SUVs) by sonicating the lipid suspension on ice or by extrusion through a polycarbonate membrane.
- Kinase Reaction:
 1. In a microcentrifuge tube, prepare the reaction mixture containing the kinase assay buffer, the prepared lipid vesicles, and the PKC substrate peptide.
 2. Add the recombinant PKC enzyme to the reaction mixture.
 3. Initiate the kinase reaction by adding ATP (containing the label).
 4. Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
- Termination and Detection:
 1. Stop the reaction by adding a stop solution (e.g., EDTA solution or phosphoric acid).
 2. Spot the reaction mixture onto a phosphocellulose paper or use a method appropriate for the specific kinase assay kit.
 3. Wash the paper extensively to remove unincorporated ATP.

4. Quantify the incorporated phosphate into the substrate peptide using a scintillation counter or the detection method of the kit.
- Data Analysis:
 1. Compare the PKC activity in the presence of **1,3-Dilinoelaidoyl glycerol** to a negative control (vesicles without DAG) and a positive control (e.g., phorbol esters).
 2. Plot the PKC activity as a function of the **1,3-Dilinoelaidoyl glycerol** concentration to determine the dose-response relationship.

Visualizations

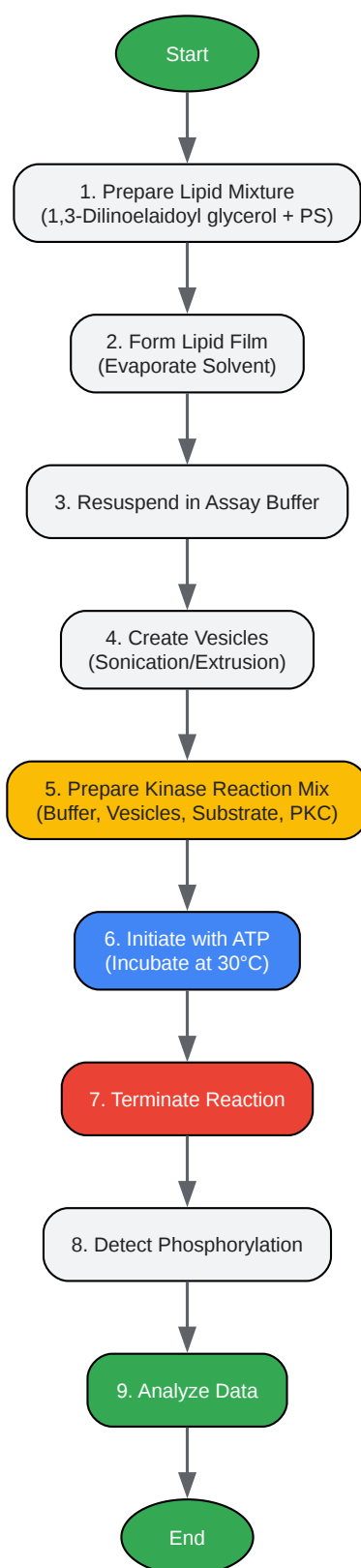
Diacylglycerol (DAG) Signaling Pathway



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Caption: Diacylglycerol signaling pathway.

Experimental Workflow for PKC Activation Assay



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Caption: Workflow for a Protein Kinase C (PKC) activation assay.

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